氟化银(II)

描述

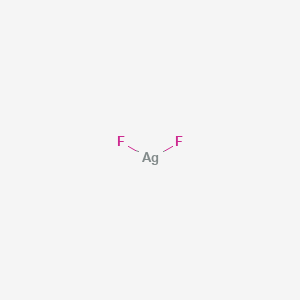

Silver(II) fluoride, also known as argentic fluoride, is a chemical compound with the formula AgF2 . It is a strong fluorinating and oxidizing agent . It is used in the preparation of organic perfluorocompounds and in the fluorination of aromatic compounds .

Synthesis Analysis

Silver(II) fluoride can be synthesized by fluorinating Ag2O with elemental fluorine . Also, at 200 °C (473 K) elemental fluorine will react with AgF or AgCl to produce AgF2 .Molecular Structure Analysis

Silver(II) fluoride has a linear molecular shape with tetragonally elongated octahedral coordination . Its molecular weight is approximately 145.865 g/mol .Chemical Reactions Analysis

Silver(II) fluoride is a very strong oxidizer that reacts violently with water . It reacts with dilute acids to produce ozone, and with iodide to make iodine .Physical And Chemical Properties Analysis

Silver(II) fluoride appears as a white crystalline solid that is easily soluble in water . It exhibits hygroscopic traits, meaning it can absorb and retain moisture from its surrounding environment . Its density is measured at about 4.58 g/cm3 .科学研究应用

Silver(II) Fluoride (AgF2) is a rare example of a silver(II) compound, as silver usually exists in its +1 oxidation state . It’s used as a fluorinating agent and has diverse applications in various scientific fields . Here are a couple of its applications:

-

Dental Health

-

Organic Synthesis

- Application: Due to its unique reactivity, silver fluoride is often used as a fluorinating agent in organic synthesis .

- Method: It’s used to introduce fluorine atoms into organic compounds, enriching their chemical diversity .

- Outcome: The introduction of fluorine atoms can lead to the creation of new compounds with potentially useful properties .

-

Preparation of Organic Perfluorocompounds

- Application: Silver(II) fluoride is used in the preparation of organic perfluorocompounds .

- Method: It’s used to introduce fluorine atoms into organic compounds, leading to the formation of perfluorocompounds .

- Outcome: The creation of these perfluorocompounds can lead to the development of new materials with unique properties .

-

Fluorination of Aromatic Compounds

-

Pharmacy

-

Electroplating

-

Oxidizing Agent

-

Specialized Ceramics

- Application: Silver fluoride’s uses extend to the material science field, where it finds application in the creation of specialized ceramics .

- Method & Outcome: These ceramics, which incorporate fluorine ions, exhibit improved thermal and chemical stability, thus broadening their potential applications .

-

Optoelectronics

-

Fluorinating Agent

安全和危害

属性

IUPAC Name |

difluorosilver | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ag.2FH/h;2*1H/q+2;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWVVTSALYXIJSS-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

F[Ag]F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AgF2 | |

| Record name | silver(II) fluoride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Silver(II)_fluoride | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.865 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid when pure; Highly hygroscopic; "Greasy black mass" when exposed to atmospheric moisture; [Merck Index] Brown crystalline solid; [Alfa Aesar MSDS] | |

| Record name | Silver difluoride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17309 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Silver(II) fluoride | |

CAS RN |

7783-95-1 | |

| Record name | Silver fluoride (AgF2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7783-95-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silver difluoride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007783951 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silver (II) fluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.124 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,4-Dihydro-2H-benzo[b]oxepin-5-one](/img/structure/B1583915.png)

![6-Phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B1583920.png)

![[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B1583923.png)